molecular formula C30H29N3O4S B10929271 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10929271
M. Wt: 527.6 g/mol
InChI Key: MUCMDVGADKLJQR-UHFFFAOYSA-N
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Description

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that features a unique combination of pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C30H29N3O4S/c1-6-22-28(20-12-14-24(34-2)26(16-20)36-4)32-33(29(22)21-13-15-25(35-3)27(17-21)37-5)30-31-23(18-38-30)19-10-8-7-9-11-19/h7-18H,6H2,1-5H3

InChI Key

MUCMDVGADKLJQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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